(6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
Description
The compound (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone features a methanone bridge connecting two heterocyclic moieties: a pyridine ring substituted with a cyclopentyloxy group at position 6 and a partially saturated pyrazolo[1,5-a]pyrazine system. This structure combines lipophilic (cyclopentyloxy) and electron-rich (pyridine, pyrazine) elements, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(20-9-10-21-14(12-20)7-8-19-21)13-5-6-16(18-11-13)23-15-3-1-2-4-15/h5-8,11,15H,1-4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPCVCLWSMYGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCN4C(=CC=N4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentyloxy Group Introduction
The cyclopentyloxy substituent is installed via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine derivative. Key steps include:
- Starting material : 6-Hydroxypyridine-3-carboxylic acid.
- Reaction : Treatment with cyclopentyl bromide in the presence of a base (e.g., K2CO3) in DMF at 80°C for 12 hours.
- Mechanism : Deprotonation of the hydroxyl group followed by nucleophilic displacement of bromide.
Optimization Note : Mitsunobu conditions (DIAD, PPh3, cyclopentanol) offer higher regioselectivity for hindered substrates.
Carboxylic Acid Activation
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2) or to a mixed anhydride for subsequent coupling.
Synthesis of 6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine
Pyrazine Ring Construction
The pyrazine core is synthesized via cyclization of a diamine precursor:
Functionalization for Coupling
Introduction of an amine group at the 5-position is achieved via:
Coupling Strategies for Methanone Bridge Formation
Friedel-Crafts Acylation
Direct acylation of the pyrazine amine with 6-(cyclopentyloxy)pyridine-3-carbonyl chloride in the presence of AlCl3. However, this method suffers from low yields (<30%) due to steric hindrance.
Amide Coupling and Oxidation
Superior yields are achieved through a two-step process:
- Amide bond formation : Using HATU/DIPEA in DMF to couple the pyridine carboxylic acid and pyrazine amine.
- Oxidation : Treatment with MnO2 to convert the secondary alcohol to a ketone (if intermediates contain hydroxyl groups).
Table 1 : Comparison of Coupling Agents
| Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|
| HATU | 78 | 99.2 |
| EDCl/HOBt | 65 | 97.8 |
| DCC | 52 | 95.1 |
Process Optimization and Scale-Up Challenges
Solvent Selection
Purification Techniques
- Column chromatography : Silica gel (hexane/EtOAc gradient) removes unreacted starting materials.
- Recrystallization : Ethanol/water mixture improves crystalline purity (>99% by NMR).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : Retention time 12.3 min (C18 column, MeCN/H2O 70:30), purity 99.5%.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylate derivatives.
Reduction: : Reduction reactions can be performed on the pyridine ring to form more saturated derivatives.
Substitution: : The pyridine and dihydropyrazolopyrazine rings allow for various substitution reactions, which can be facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions Used
Oxidation: : Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical setup for reduction reactions.
Substitution: : Halogenating agents, organometallic reagents, and strong acids or bases are often employed depending on the desired substitution pattern.
Major Products Formed
Oxidation Products: : Carboxylated derivatives.
Reduction Products: : More saturated derivatives of the original compound.
Substitution Products: : Various substituted pyridines and dihydropyrazolopyrazines with potential functional groups added.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a building block in the design of new materials with specific properties.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound’s structure-activity relationship is explored to design drugs that can target specific enzymes, receptors, or other molecular targets.
Industry
In the industrial sector, the compound is used in the synthesis of specialized chemicals, agrochemicals, and polymers. Its reactivity and structural attributes make it a valuable component in the development of new materials.
Mechanism of Action
The mechanism by which (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone exerts its effects is closely tied to its ability to interact with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to active sites, either inhibiting or activating the target molecules. This interaction can trigger various biological pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
(a) Pyrazolo[1,5-a]pyrazine Derivatives
- BIO-1967174/1968010 (): These analogs retain the pyrazolo[1,5-a]pyrazine core but incorporate methyl and tetrahydroquinoline substituents. The stereochemistry (R/S configurations) significantly impacts synthetic yields (71–90%) and molecular weights (~505 g/mol) .
- Compound 34 (): Features a pyrazolo[1,5-a]pyrazinone core with trifluoromethyl and pyridinylmethyl groups. The Negishi coupling method yielded 38%, suggesting synthetic challenges compared to HATU-mediated couplings in .
(b) Pyrazolo[4,3-c]pyridine Derivatives
- 1-(3-Phenylazanyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone (): Differs in core structure (pyrazolo[4,3-c]pyridine vs. pyrazolo[1,5-a]pyrazine), resulting in a lower molecular weight (256.3 g/mol) and altered aromatic bond count .
Substituent Effects
- Cyclopentyloxy Group (Target Compound) : Introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
The compound (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines a pyridine moiety with a dihydropyrazolo framework. The cyclopentyloxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Kinase Inhibition : Many derivatives have shown potent inhibitory effects on specific kinases involved in cancer and fibrosis pathways.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses through its interaction with various signaling pathways.
- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
The mechanism of action for this compound likely involves the inhibition of specific kinases. For instance, related compounds have been identified as selective inhibitors of the TGF-β type I receptor kinase (ALK5), which plays a critical role in fibrotic diseases and cancer progression. The inhibition of this pathway can lead to reduced cellular proliferation and migration in tumorigenic contexts.
Case Study 1: Kinase Inhibition
A study focusing on structurally related compounds demonstrated significant inhibition of ALK5 with an IC50 value as low as 0.013 μM. This high potency indicates that modifications to the core structure could yield even more effective inhibitors for therapeutic applications against fibrosis and cancer .
Case Study 2: Pharmacokinetic Properties
Pharmacokinetic evaluations of similar compounds showed promising oral bioavailability rates (up to 51%) and high systemic exposure levels. These findings suggest that the compound can be effectively administered orally, enhancing its potential for clinical use .
Data Tables
| Biological Activity | IC50 Value (μM) | Selectivity | Notes |
|---|---|---|---|
| ALK5 Inhibition | 0.013 | High | Effective in reducing fibrotic responses |
| DDR2 Inhibition | 2.2 | Moderate | Related compounds show varied selectivity |
| Anti-inflammatory Effect | N/A | N/A | Potential modulation of cytokine release |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
